![molecular formula C26H41N3O3 B12001846 N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide](/img/structure/B12001846.png)
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide is a complex organic compound that features a unique structure combining an allyloxy group, a benzylidene moiety, a hydrazinyl linkage, and a tetradecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide typically involves a multi-step process:
Formation of the Allyloxybenzylidene Intermediate: This step involves the reaction of allyl alcohol with benzaldehyde under acidic conditions to form the allyloxybenzylidene intermediate.
Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate to form the hydrazinyl derivative.
Coupling with Tetradecanoyl Chloride: Finally, the hydrazinyl derivative is coupled with tetradecanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzylidene moiety can be reduced to form a benzyl group.
Substitution: The hydrazinyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The allyloxy and benzylidene groups may play a role in these interactions by providing specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(2-(2-(Methoxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide
- N-(2-(2-(2-(Ethoxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide
Uniqueness
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that are not possible with methoxy or ethoxy analogs. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C26H41N3O3 |
---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C26H41N3O3/c1-3-5-6-7-8-9-10-11-12-13-14-19-25(30)27-22-26(31)29-28-21-23-17-15-16-18-24(23)32-20-4-2/h4,15-18,21H,2-3,5-14,19-20,22H2,1H3,(H,27,30)(H,29,31)/b28-21+ |
InChI-Schlüssel |
RKNDWSXPBZDQAB-SGWCAAJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC=C1OCC=C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC=C1OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.